Vitamin K

Overview

Description

Vitamin K is a fat-soluble vitamin essential for blood coagulation, bone metabolism, and cardiovascular health. It exists in two primary forms: phylloquinone (Vitamin K1) and menaquinones (Vitamin K2).

- Vitamin K1 is predominantly found in green leafy vegetables (e.g., spinach, kale) and plant oils .

- Vitamin K2 is synthesized by bacteria and present in fermented foods (e.g., natto) and animal products (e.g., cheese, egg yolks) .

This compound acts as a cofactor for γ-glutamyl carboxylase, an enzyme responsible for activating this compound-dependent proteins (VKDPs) such as coagulation factors (II, VII, IX, X), osteocalcin (bone health), and matrix Gla protein (vascular calcification inhibition) . Its absorption and transport are lipid-dependent, mediated by receptors like Niemann-Pick C1-like 1 (NPC1L1) and ATP-binding cassette proteins (ABCG5/ABCG8) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vitamin K1 (phylloquinone) can be synthesized through a multi-step process involving the condensation of 2-methyl-1,4-naphthoquinone with phytol . The reaction conditions typically involve the use of strong acids or bases to facilitate the condensation reaction.

Vitamin K2 (menaquinone) is generally produced by bacterial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to convert plant-derived phylloquinone into menaquinone .

Industrial Production Methods

Industrial production of vitamin K1 involves the extraction of phylloquinone from plant sources, particularly green leafy vegetables. The extracted compound is then purified using chromatographic techniques . For vitamin K2, industrial production relies on the fermentation of specific bacterial strains, followed by extraction and purification processes .

Chemical Reactions Analysis

Canonical Vitamin K Cycle: γ-Carboxylation and Redox Recycling

The this compound cycle enables the activation of this compound–dependent proteins (VKDPs) via γ-carboxylation of glutamate residues. This cycle involves two key enzymes:

-

γ-Glutamyl Carboxylase (GGCX) : Catalyzes the conversion of glutamate (Glu) to γ-carboxyglutamate (Gla) using this compound hydroquinone (KH₂) as a cofactor .

-

This compound Epoxide Reductase (VKOR) : Regenerates KH₂ from this compound epoxide (KO) .

Key Reaction Steps

| Step | Reaction | Enzyme | Cofactor |

|---|---|---|---|

| 1 | KO → K quinone | VKOR | Thioredoxin/NAD(P)H |

| 2 | K quinone → KH₂ | VKOR | NAD(P)H |

| 3 | KH₂ + Glu → Gla + KO | GGCX | CO₂, O₂ |

Structural Insights

-

Cryo-EM studies reveal that GGCX undergoes conformational changes upon binding this compound and VKDPs (e.g., osteocalcin), forming a catalytic pocket stabilized by cholesterol .

-

This compound’s isoprenoid side chain interacts with hydrophobic residues in GGCX, while its naphthoquinone ring participates in electron transfer .

Catalytic Efficiency by this compound Form

Non-Canonical this compound Cycle: Ferroptosis Suppression

A parallel pathway mediated by ferroptosis suppressor protein 1 (FSP1) reduces this compound to KH₂ independently of VKOR, acting as a radical-trapping antioxidant (RTA):

Reaction Sequence

-

Reduction : this compound quinone + NAD(P)H → KH₂ (via FSP1) .

-

Antioxidant Activity : KH₂ scavenges lipid peroxyl radicals (LOO- ), forming a stable radical (KH- ) and preventing lipid peroxidation .

Key Findings

-

FSP1’s activity is warfarin-resistant, enabling KH₂ production even under VKOR inhibition .

-

This pathway is critical in tissues with high oxidative stress (e.g., brain, kidneys) .

Inhibition Mechanisms: Warfarin and Structural Antagonists

Warfarin and related anticoagulants target VKOR, disrupting the canonical cycle:

-

Binding Site : Warfarin occupies a hydrophobic pocket in VKOR, competing with this compound epoxide .

-

Structural Impact : Warfarin induces conformational changes that block electron transfer between VKOR’s redox-active cysteines (Cys43 and Cys51) .

Kinetic Parameters

| Inhibitor | IC₅₀ (VKOR) | Selectivity (vs. FSP1) |

|---|---|---|

| Warfarin | 0.8 μM | >1000-fold |

| Acenocoumarol | 1.2 μM | >500-fold |

| Data from recombinant human enzyme assays . |

This compound–Dependent Proteins and Their Activation

GGCX carboxylates over 20 human proteins, including:

| Protein | Function | Gla Residues |

|---|---|---|

| Prothrombin | Blood coagulation | 10 |

| Osteocalcin | Bone mineralization | 3 |

| Matrix Gla protein | Vascular calcification inhibition | 5 |

Structural studies confirm that cholesterol stabilizes GGCX during carboxylation, enhancing binding affinity for both this compound and VKDPs .

Emerging Research Directions

-

Cholesterol’s Role : Cryo-EM structures reveal cholesterol binds GGCX’s transmembrane domain, increasing catalytic efficiency by 40% .

-

Drug Design : Targeting GGCX’s this compound–binding pocket could yield anticoagulants without bleeding risks .

This synthesis of biochemical, structural, and functional data underscores this compound’s complex redox chemistry and its implications for health and disease.

Scientific Research Applications

Blood Coagulation

Role in Hemostasis

Vitamin K is crucial for synthesizing proteins involved in blood clotting. It acts as a coenzyme for this compound-dependent carboxylase, which modifies specific proteins necessary for hemostasis. Key proteins include prothrombin (factor II) and several clotting factors (VII, IX, and X) that are synthesized in the liver .

Clinical Applications

- Treatment of Coagulation Disorders : this compound is administered to patients with bleeding disorders or those on anticoagulant therapy (e.g., warfarin), which inhibits this compound activity .

- Prevention of Hemorrhagic Disease in Newborns : Newborns are often given this compound injections to prevent bleeding due to their immature liver function and low dietary intake .

Bone Health

Osteocalcin and Bone Mineralization

This compound is integral to bone metabolism through its role in synthesizing osteocalcin, a protein that binds calcium in bones . Research indicates that adequate this compound intake may correlate with higher bone mineral density and reduced fracture risk.

Research Findings

- Epidemiological Studies : Data from the Nurses' Health Study suggest that women consuming at least 110 mcg of this compound daily have a 30% lower risk of hip fractures compared to those with lower intake levels .

- Meta-Analyses : While some meta-analyses indicate positive effects of this compound supplementation on bone health, results are inconsistent, necessitating further clinical trials to establish definitive conclusions .

Cardiovascular Health

Matrix Gla-Protein (MGP)

This compound is involved in the synthesis of MGP, which helps prevent arterial calcification—a risk factor for cardiovascular diseases. Insufficient this compound levels may lead to increased vascular calcification and associated cardiovascular risks .

Clinical Implications

- Potential Protective Effects : Some studies suggest that higher this compound intake may be linked to lower blood pressure and reduced stroke risk by inhibiting arterial calcification .

- Ongoing Research : Investigations are underway to explore the relationship between this compound status and cardiovascular outcomes further.

Cognitive Function

Emerging research suggests a potential link between this compound levels and cognitive health. Higher blood levels of vitamin K1 have been associated with better verbal memory performance in older adults . However, more research is needed to clarify these associations.

This compound and Disease Prevention

Recent studies have explored the role of this compound in preventing chronic diseases:

- Osteoporosis : Insufficient this compound status may contribute to osteoporosis development due to its role in bone mineralization .

- Cancer : Some research indicates that this compound might have protective effects against certain cancers, although findings remain inconclusive .

- COVID-19 Outcomes : A Dutch study suggested that this compound deficiency could worsen outcomes in COVID-19 patients by impairing lung function; however, this correlation requires further investigation through intervention trials .

Dietary Sources and Supplementation

This compound is found in various foods, particularly green leafy vegetables (e.g., spinach, kale), fish, meat, dairy products, and fermented foods like natto. For individuals at risk of deficiency or with specific health conditions, supplementation may be considered under medical guidance .

Mechanism of Action

Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which modifies glutamate residues in certain proteins to form gamma-carboxyglutamate. This modification allows the proteins to bind calcium ions, which is essential for their biological activity . The primary molecular targets are the clotting factors II, VII, IX, and X .

Comparison with Similar Compounds

Vitamin K1 vs. Vitamin K2

Structural and Functional Differences

| Parameter | Vitamin K1 (Phylloquinone) | Vitamin K2 (Menaquinones) |

|---|---|---|

| Chemical Structure | Single phytyl side chain | Multiple isoprenoid units (e.g., MK-4, MK-7) |

| Dietary Sources | Green leafy vegetables, plant oils | Fermented foods, animal products, gut flora |

| Half-Life | Short (1–2 hours) | Long (MK-7: ~72 hours) |

| Primary Functions | Coagulation factor activation | Bone mineralization, vascular protection |

| Transport | LDL particles | HDL particles |

- Bioactivity : Vitamin K2 (especially MK-7) exhibits prolonged bioavailability due to its longer side chain, enhancing its efficacy in bone and cardiovascular systems .

- Clinical Relevance : While K1 is prioritized for coagulation, K2 is critical for extrahepatic tissues. Trials show MK-7 supplementation increases serum levels more effectively than K1 .

Table 1: Key Differences Between Vitamin K1 and K2

| Feature | Vitamin K1 | Vitamin K2 |

|---|---|---|

| Structure | Phylloquinone | Menaquinones (MK-n) |

| Source | Plants | Bacteria/Animal Products |

| Half-Life | 1–2 hours | MK-7: ~72 hours |

| Key Role | Blood clotting | Bone/Heart health |

| Transport | LDL | HDL |

Vitamin K vs. This compound Antagonists

This compound antagonists (VKAs), such as warfarin, inhibit this compound epoxide reductase (VKOR), disrupting the recycling of this compound and reducing coagulation factor activation . Non-vitamin K antagonist oral anticoagulants (NOACs), like apixaban and rivaroxaban, directly inhibit thrombin or Factor Xa without affecting this compound metabolism .

Table 2: VKAs vs. NOACs

| Parameter | VKAs (e.g., Warfarin) | NOACs (e.g., Apixaban) |

|---|---|---|

| Mechanism | Inhibits VKOR | Direct Factor Xa/Thrombin inhibition |

| Dietary Interactions | Highly sensitive to this compound intake | Minimal dietary interactions |

| Monitoring | Requires INR monitoring | No routine monitoring |

| Bleeding Risk | Higher | Lower in specific populations |

| Reversal Agent | This compound, plasma | Idarucizumab (for dabigatran) |

- Efficacy: Meta-analyses of 8 trials show NOACs have comparable efficacy to VKAs in preventing stroke but lower intracranial bleeding risk .

- Limitations : VKAs are affected by lipid metabolism; statins may reduce this compound availability by competing for transport receptors .

This compound and Lipid Metabolism Interactions

This compound shares metabolic pathways with cholesterol:

- Transport : Both rely on NPC1L1 and ABCG5/ABCG8 transporters, explaining drug interactions (e.g., statins reducing this compound absorption) .

- Synthesis : Geranylgeranyl pyrophosphate (GGPP), a cholesterol precursor, is also required for this compound-dependent protein activation .

Research Findings and Clinical Implications

- Cardiovascular Health : Vitamin K2 supplementation reduces vascular calcification via matrix Gla protein activation, lowering cardiovascular disease risk .

- Bone Health: MK-7 improves osteocalcin carboxylation, enhancing bone mineral density in postmenopausal women .

- Hyperlipidemia : Emerging evidence suggests vitamin K2 may modulate lipid profiles, offering dual benefits for cardiovascular and metabolic health .

Biological Activity

Vitamin K is a crucial fat-soluble vitamin that plays a significant role in various biological processes, particularly in the regulation of blood coagulation, bone metabolism, and cardiovascular health. This article delves into the biological activity of this compound, its mechanisms of action, and its significance in human health, supported by data tables and case studies.

Overview of this compound

This compound exists in several forms, primarily as phylloquinone (K1) and menaquinones (K2). The biological activity of this compound is largely attributed to its naphthoquinone ring structure, which serves as a cofactor for enzymes involved in the post-translational modification of proteins.

Key Functions

- Blood Coagulation : this compound is essential for the synthesis of clotting factors II (prothrombin), VII, IX, and X.

- Bone Health : It promotes the synthesis of osteocalcin, a protein involved in bone mineralization.

- Cardiovascular Health : this compound helps prevent vascular calcification by regulating matrix Gla protein (MGP) activity.

This compound functions primarily through the γ-carboxylation of glutamic acid residues on specific proteins. This modification is critical for the activity of this compound-dependent proteins (VKDPs). The active form of this compound, hydroquinone, is produced from quinone by enzymes such as this compound epoxide reductase (VKOR) .

The this compound Cycle

The this compound cycle allows for the recycling of this compound after it has been used in carboxylation reactions. This cycle involves several steps:

- Carboxylation : Glutamic acid residues are converted to γ-carboxyglutamic acid (Gla).

- Oxidation : Hydroquinone is oxidized to epoxide.

- Reduction : Epoxide is reduced back to hydroquinone, allowing for repeated use .

Biological Activity Data

The following table summarizes the biological activities associated with different forms of this compound:

| Form | Primary Function | Mechanism of Action |

|---|---|---|

| Phylloquinone | Blood coagulation | Acts as a cofactor for clotting factors |

| MK-4 | Bone metabolism | Stimulates osteocalcin production |

| MK-7 | Cardiovascular health | Inhibits vascular calcification |

Case Studies

- Osteoporosis Prevention : A study demonstrated that higher dietary intake of vitamin K2 was associated with increased bone mineral density in postmenopausal women. This suggests a protective role against osteoporosis .

- Cardiovascular Health : Research indicated that adequate levels of this compound are linked to reduced arterial stiffness and lower risk of cardiovascular diseases. This compound's role in inhibiting vascular calcification was highlighted as a key mechanism .

- Cancer Research : Emerging studies suggest that this compound may have anti-cancer properties by modulating cell proliferation and apoptosis in certain cancer types. For instance, MK-4 has shown potential in inhibiting the growth of prostate cancer cells .

Q & A

Basic Research Questions

Q. What methodological frameworks (e.g., PICO, FINER) are optimal for formulating research questions on Vitamin K’s biochemical mechanisms?

Use the PICO framework (Patient/Population, Intervention, Comparison, Outcome) to structure hypotheses, such as investigating Vitamin K2’s efficacy in osteoporosis prevention compared to placebo . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical and ethical alignment, e.g., designing studies on this compound’s role in vascular calcification without conflicting with anticoagulant therapies . Qualitative approaches (e.g., thematic analysis) are suitable for exploring patient perceptions of this compound deficiency management .

Q. What are the best practices for ensuring reproducibility in experimental studies on this compound’s pharmacokinetics?

- Standardize protocols : Use validated assays (e.g., HPLC for phylloquinone quantification) and report extraction methodologies in detail .

- Data transparency : Pre-register trials (e.g., ClinicalTrials.gov ) and share raw datasets in repositories like Figshare, adhering to FAIR principles .

- Replication checks : Include internal controls, such as spiking samples with deuterated Vitamin K1 to verify recovery rates .

Q. How can researchers mitigate common pitfalls in data collection for this compound dietary absorption studies?

- Bias reduction : Use double-blinded designs for intervention studies (e.g., masking this compound-rich foods in diets) .

- Confounding variables : Stratify analyses by genetic factors (e.g., VKORC1 polymorphisms affecting this compound metabolism) .

- Validation tools : Pair food-frequency questionnaires with biomarker measurements (e.g., serum phylloquinone levels) to improve accuracy .

Advanced Research Questions

Q. How should meta-analyses evaluate safety discrepancies between this compound antagonists (VKAs) and non-VKA oral anticoagulants (NOACs)?

- Heterogeneity assessment : Use I² statistics to quantify variability across studies, such as divergent bleeding risks reported in NOAC trials .

- Subgroup analyses : Stratify by patient comorbidities (e.g., chronic kidney disease) to identify context-dependent risks .

- Quality appraisal : Apply Cochrane ROBINS-I tool to evaluate bias in observational studies comparing VKAs and NOACs .

Q. What strategies resolve contradictions in studies on this compound’s role in cardiovascular health?

- Contradiction mapping : Classify conflicts using the "principal contradiction" framework (e.g., isolating whether divergent outcomes stem from dosage differences or population-specific responses) .

- Mechanistic studies : Conduct in vitro models to clarify if Matrix Gla Protein (MGP) activation underlies observed cardiovascular benefits .

- Dose-response meta-regression : Analyze if higher Vitamin K2 intake correlates linearly with reduced arterial calcification .

Q. How can interdisciplinary approaches advance understanding of this compound’s non-coagulation roles (e.g., epigenetics, inflammation)?

- Omics integration : Combine transcriptomic data (e.g., RNA-seq of this compound-responsive genes) with epigenetic profiling (e.g., ChIP-seq for histone modifications) .

- Cross-disciplinary collaboration : Partner with computational biologists to model this compound’s interaction with nuclear receptors like PXR .

- Longitudinal cohorts : Track biomarkers (e.g., osteocalcin carboxylation) and inflammatory cytokines in aging populations .

Q. Data Synthesis and Innovation

Q. What novel methodologies are emerging for studying this compound’s epigenetic effects?

- Single-cell sequencing : Resolve cell-type-specific responses to this compound in bone marrow stromal cells .

- CRISPR-Cas9 screens : Identify this compound-dependent genes regulating cellular senescence .

- Machine learning : Train models to predict this compound sufficiency using multi-omics datasets (e.g., gut microbiome + metabolomics) .

Table 1. Key Methodological Considerations for this compound Clinical Trials

Properties

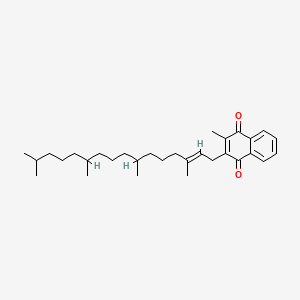

IUPAC Name |

2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-LKUDQCMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12001-79-5, 27696-10-2, 81818-54-4, 84-80-0 | |

| Record name | Vitamin K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin K semiquinone radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081818544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phylloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin K | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin K | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.